methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a carboxylate ester at position 4, and an amide-linked pyrazole moiety at position 2.
Properties
Molecular Formula |
C15H13N5O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(3-pyridin-3-yl-1H-pyrazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H13N5O3S/c1-8-12(14(22)23-2)17-15(24-8)18-13(21)11-6-10(19-20-11)9-4-3-5-16-7-9/h3-7H,1-2H3,(H,19,20)(H,17,18,21) |
InChI Key |
XBTCXZBSCZWGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid with 5-methyl-1,3-thiazole-4-carboxylic acid methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that lead to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrazole- and thiazole-based derivatives synthesized in recent studies. Below is a detailed comparison based on substituent patterns, synthetic routes, and inferred physicochemical properties.
Key Observations:
Functional Group Diversity :
- The target compound uniquely combines a thiazole core with a pyridine-functionalized pyrazole, whereas analogs like 5c and 7a prioritize thioether-linked heterocycles (benzothiazole, thiadiazole). The amide bond in the target compound likely improves hydrolytic stability compared to thioethers, which are prone to oxidative metabolism .
- 10a () shares a nitrile group with 5c and 7a , but its triazine-dione substituent introduces redox-sensitive functionality absent in the target compound.
Synthetic Challenges :
- The target compound’s synthesis likely requires multi-step protocols, such as amide coupling (as in ’s Scheme 1) or cyclocondensation. By contrast, 5c and 7a are synthesized via single-step nucleophilic substitutions, achieving higher yields (60–70%) .
Physicochemical Properties :
- The pyridin-3-yl group in the target compound may enhance aqueous solubility compared to 5c ’s benzothiazole (logP reduction inferred).
- 7a ’s lower molecular weight (~295 vs. ~345) suggests better membrane permeability, though the target’s carboxylate ester could facilitate prodrug strategies.
Biological Activity
Methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by various case studies and research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of pyrazole and thiazole can inhibit cancer cell proliferation. A related compound demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating potent activity against tubulin polymerization and cell cycle arrest at the G2/M phase .
| Compound | IC50 (mM) | Mechanism of Action |
|---|---|---|
| Compound 5 | 0.08 - 12.07 | Inhibits tubulin polymerization |
| Related Pyrazole | 73 - 84 | Antioxidant activity |
2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has also been documented:
- A study highlighted that similar pyrazole derivatives inhibited the release of TNF-alpha in LPS-stimulated macrophages, showing a significant reduction in inflammatory markers .
| Compound | TNF-alpha Inhibition (%) | Concentration (mM) |
|---|---|---|
| Pyrazole Derivative | 97.7% | 10 |
3. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress:
- Compounds structurally related to this compound have shown promising antioxidant activities in various assays, suggesting their potential as protective agents against oxidative damage .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their mechanisms and potential applications:
- Study on Pyrazole Derivatives : This research evaluated a series of aminopyrazoles for anticancer activity, revealing that certain derivatives could effectively inhibit cancer cell growth through specific molecular interactions with tubulin .
- Inflammation Modulation : A study focused on the anti-inflammatory effects of similar compounds demonstrated their ability to inhibit key inflammatory pathways, particularly through the modulation of cytokine release in immune cells .
- Antioxidant Efficacy : Research into the antioxidant properties of thiazole-based compounds showed significant free radical scavenging abilities, which are essential for developing therapeutic agents targeting oxidative stress-related diseases .
Q & A
Q. What are the established synthetic routes for methyl 5-methyl-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole Core Formation : Cyclocondensation of ethyl acetoacetate with thiourea derivatives under acidic conditions to form the thiazole ring .
Pyrazole-Pyridine Intermediate : Reacting 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid with thionyl chloride to generate the acyl chloride, followed by coupling with the thiazole amine group .
Esterification : Final methylation using methyl iodide in the presence of a base (e.g., KCO) .
Critical conditions include temperature control (60–80°C for cyclocondensation), solvent selection (DMF for coupling), and stoichiometric ratios (1:1.2 for acyl chloride:amine) to minimize side products .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., pyridine aromatic protons at δ 8.5–9.0 ppm) and carbonyl signals (amide C=O at ~168 ppm) .
- X-ray Crystallography : Resolve bond lengths (e.g., C–N in the amide bond: ~1.33 Å) and dihedral angles between thiazole and pyrazole rings to confirm spatial orientation .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 375.08) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP analogs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC calculations .
- Solubility and Stability : Measure logP (e.g., using shake-flask method) and pH-dependent stability in simulated physiological buffers .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, DFT) predict the binding affinity and reactivity of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with kinase active sites (e.g., PyMol for visualization). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the pyridine nitrogen and amide carbonyl .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may alter activity in cell-based vs. cell-free systems .
- Cell Permeability : Measure P-gp efflux ratios (Caco-2 assays) to explain discrepancies between in vitro potency and in vivo efficacy .
Q. How can reaction engineering and process intensification improve the scalability of its synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for the acyl chloride coupling step (residence time: 10 min, 70°C) to enhance yield (>85%) and reduce byproducts .
- Catalyst Optimization : Screen heterogeneous catalysts (e.g., immobilized lipases) for esterification to avoid base-sensitive degradation .
- DoE (Design of Experiments) : Use Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading) in a reduced experimental space .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
